2-Cyclopentyl-1H-benzimidazole
CAS No.: 91565-71-8
Cat. No.: VC5409856
Molecular Formula: C12H14N2
Molecular Weight: 186.258
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91565-71-8 |
---|---|
Molecular Formula | C12H14N2 |
Molecular Weight | 186.258 |
IUPAC Name | 2-cyclopentyl-1H-benzimidazole |
Standard InChI | InChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) |
Standard InChI Key | JIHVGOLTABHOBF-UHFFFAOYSA-N |
SMILES | C1CCC(C1)C2=NC3=CC=CC=C3N2 |
Introduction
Structural and Physicochemical Properties
2-Cyclopentyl-1H-benzimidazole features a benzimidazole core fused with a benzene and imidazole ring, substituted at the 2-position with a cyclopentyl group. The molecular formula is C₁₂H₁₄N₂, with a molecular weight of 186.258 g/mol . Key physicochemical properties include:
The compound’s structure enables π-π stacking interactions and hydrogen bonding, critical for binding to biological targets . Its cyclopentyl group enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Chemical Reactivity
Conventional Synthesis Routes
The synthesis of 2-cyclopentyl-1H-benzimidazole typically involves condensation reactions between o-phenylenediamine and cyclopentyl-containing carbonyl precursors. A common method utilizes cyclopentanecarboxaldehyde and o-phenylenediamine under acidic or oxidative conditions . For example, refluxing these reactants in ethanol with a catalyst like Er(OTf)₃ yields the target compound via cyclodehydration .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction times and improve yields. For instance, microwave-assisted condensation achieves 90–99% yields within 10–15 minutes, compared to 6–12 hours via conventional heating . This method reduces side reactions and enhances scalability for pharmaceutical applications.
Functionalization Strategies
The 1H-benzimidazole scaffold allows further derivatization at the 1-, 5-, and 6-positions. Alkylation at the 1-position using alkyl halides or aryl chlorides introduces diverse substituents, modulating biological activity . For example, N-substitution with phenethyl groups enhances anticancer potency by improving target affinity .
Biological Activities and Mechanisms
Antimicrobial Activity
2-Cyclopentyl-1H-benzimidazole derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus and Candida albicans, comparable to fluconazole . The mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis . Molecular docking studies reveal strong interactions with DHFR’s active site, disrupting nucleotide biosynthesis .
Antiparasitic Efficacy
2-Cyclopentyl-1H-benzimidazole hydrazones show remarkable anthelmintic activity against Trichinella spiralis, achieving 100% larval mortality at 50–100 μg/mL within 24 hours . This surpasses albendazole and ivermectin, likely through dual mechanisms: tubulin disruption and reactive oxygen species (ROS) generation . Antioxidant moieties in hydrazone derivatives mitigate host oxidative stress, enhancing therapeutic indices .
Pharmacological Applications
Drug Development Prospects
The compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile, predicted via in silico models, suggests favorable pharmacokinetics. Key attributes include:
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High gastrointestinal absorption due to moderate lipophilicity (LogP ≈ 2.5) .
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Low cytochrome P450 inhibition, reducing drug-drug interaction risks .
These properties position it as a lead candidate for antiparasitic and anticancer agents.
Combination Therapies
Synergistic effects with existing drugs are under exploration. For example, co-administration with fluconazole enhances antifungal activity by 4-fold, potentially overcoming resistance . Similarly, pairing with doxorubicin amplifies DNA intercalation in cancer cells .
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